molecular formula C12H14N4O3 B8776182 ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-5-carboxylate

ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-5-carboxylate

Cat. No.: B8776182
M. Wt: 262.26 g/mol
InChI Key: BDPVPSDZJZVQAN-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-1H-tetrazole-5-carboxylate is an organic compound with a tetrazole ring substituted with an ethyl ester and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-5-carboxylate typically involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the desired tetrazole compound. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-1H-tetrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 1-(4-methoxybenzyl)-1H-tetrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(4-methoxybenzyl)-1H-tetrazole-5-carboxylate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to similar pyrazole derivatives. The tetrazole ring’s ability to mimic carboxylic acids makes it a valuable scaffold in medicinal chemistry for designing new drugs with improved pharmacokinetic properties.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]tetrazole-5-carboxylate

InChI

InChI=1S/C12H14N4O3/c1-3-19-12(17)11-13-14-15-16(11)8-9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

BDPVPSDZJZVQAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=NN1CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of crude 4-methoxybenzyl azide (45.3 g; prepared as described below) and ethyl cyanoformate (33 g) in xylene (300 ml) was heated at reflux for 48 hours. The mixture was evaporated at below 40° C. and under reduced pressure to leave a residue of ethyl 1-(4-methoxybenzyl)-1H-tetrazole-5-carboxylate (69.36 g), m.p. 52° C.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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